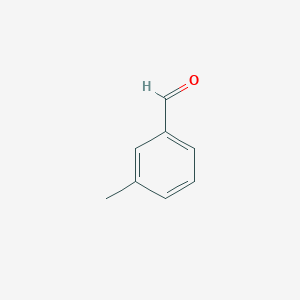

m-Tolualdehyde

Description

3-Methylbenzaldehyde has been reported in Aloe africana, Cichorium endivia, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWYEQOVUDKZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060717 | |

| Record name | Benzaldehyde, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

199 °C, 199.00 °C. @ 760.00 mm Hg | |

| Record name | 3-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in benzene, chloroform | |

| Record name | 3-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0189 g/cu cm at 21 °C | |

| Record name | 3-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

620-23-5 | |

| Record name | 3-Methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWH6650C4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 3-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-methylbenzaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-methylbenzaldehyde, covering its chemical identity, physicochemical properties, and detailed synthesis protocols. The information is intended to support research and development activities where this compound is utilized as a key intermediate or building block.

Chemical Structure and IUPAC Name

3-Methylbenzaldehyde, also commonly known as m-tolualdehyde, is an aromatic aldehyde. Its structure consists of a benzene ring substituted with a formyl group (-CHO) and a methyl group (-CH₃) at the meta (1,3) positions.

-

IUPAC Name: 3-methylbenzaldehyde[1]

-

Synonyms: this compound, 3-Tolualdehyde, m-Methylbenzaldehyde, 3-Formyltoluene[1][2]

-

Molecular Formula: C₈H₈O[2]

-

CAS Number: 620-23-5[2]

The presence of both the aldehyde and the methyl group on the aromatic ring makes 3-methylbenzaldehyde a versatile intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals, fragrances, and flavorings.

Visualization of 3-Methylbenzaldehyde's Chemical Structure

Caption: Chemical structure of 3-methylbenzaldehyde.

Physicochemical Properties

A summary of key quantitative data for 3-methylbenzaldehyde is presented below. These properties are crucial for designing experimental conditions, purification procedures, and safety protocols.

| Property | Value | Reference(s) |

| Molecular Weight | 120.15 g/mol | |

| Appearance | Colorless to slightly yellow liquid | |

| Density | 1.019 g/cm³ at 25 °C | |

| Boiling Point | 199-205 °C | |

| Melting Point | -11.00 °C | |

| Flash Point | 78 °C | |

| Refractive Index | 1.541 at 21 °C/D | |

| Water Solubility | Slightly soluble | |

| LogP (Octanol/Water) | 2.26 (estimated) | |

| Stability | Stable under normal temperatures and pressures. May be stabilized with hydroquinone. |

Experimental Protocols for Synthesis

3-Methylbenzaldehyde can be synthesized through several established routes. The most common methods involve the oxidation of the corresponding methylarene precursor or the conversion of a benzyl halide.

This protocol describes a metal-free oxidation of 3-methylbenzyl alcohol to 3-methylbenzaldehyde using a hypervalent iodine reagent and a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This method is efficient and proceeds under mild conditions.

Reaction Scheme:

Materials and Reagents:

-

3-Methylbenzyl alcohol

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

TEMPO

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzyl alcohol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Catalysts and Oxidant: Add TEMPO (0.1 equivalents) to the solution. In a separate container, dissolve (diacetoxyiodo)benzene (1.2 equivalents) in DCM.

-

Reaction Execution: Add the (diacetoxyiodo)benzene solution dropwise to the stirring solution of the alcohol and TEMPO at room temperature. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce excess oxidant. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 3-methylbenzaldehyde.

Workflow Diagram:

Caption: Workflow for the synthesis of 3-methylbenzaldehyde.

The Sommelet reaction provides an alternative pathway for synthesizing aromatic aldehydes from benzyl halides. The process involves the reaction of 3-methylbenzyl halide (e.g., chloride or bromide) with hexamine (hexamethylenetetramine), followed by hydrolysis to yield the aldehyde.

Reaction Pathway Overview:

-

Formation of Quaternary Ammonium Salt: 3-Methylbenzyl halide reacts with hexamine to form a quaternary ammonium salt.

-

Hydrolysis: The ammonium salt is then hydrolyzed with water, typically under acidic conditions, to produce 3-methylbenzaldehyde.

This method is particularly useful when the corresponding benzyl halide is readily available. The reaction mechanism involves the formation of a methyleneiminium ion intermediate which is subsequently hydrolyzed.

References

Synthesis of m-Tolualdehyde from m-Xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis routes for producing m-tolualdehyde from m-xylene. Addressed to researchers, scientists, and professionals in drug development, this document details the methodologies for the selective oxidation of m-xylene, including direct chemical oxidation and electrochemical methods. A potential two-step synthesis involving ammoxidation followed by hydrolysis is also discussed. The guide presents detailed experimental protocols, quantitative data summarized in comparative tables, and visual representations of reaction pathways and experimental workflows to facilitate understanding and replication.

Introduction

This compound (3-methylbenzaldehyde) is a valuable aromatic aldehyde intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, and dyes. Its selective synthesis from the readily available and cost-effective feedstock, m-xylene, is of significant industrial and academic interest. The primary challenge in this conversion lies in controlling the oxidation of the methyl group to the aldehyde stage without further oxidation to the carboxylic acid or cleavage of the aromatic ring. This guide explores the key methodologies developed to achieve this selective transformation.

Direct Oxidation of m-Xylene

The direct oxidation of m-xylene to this compound is a prominent route, typically employing transition metal catalysts in either liquid or vapor phase. Controlling the reaction conditions is crucial to maximize the selectivity for the aldehyde product and minimize the formation of byproducts such as m-toluic acid and carbon dioxide.

Catalytic Systems

Various catalytic systems have been investigated for the selective oxidation of xylenes. For the synthesis of this compound, catalysts based on cobalt and manganese are frequently employed, often in combination with promoters.

-

Cobalt/Manganese Systems: The use of cobalt and manganese salts (e.g., acetates, naphthenates) is a well-established method for the oxidation of alkylaromatics. These catalysts facilitate the formation of radical species that initiate the oxidation cascade. The reaction is typically carried out in the presence of a solvent, such as acetic acid, and under elevated temperature and pressure. While highly active, these systems often lead to the formation of the corresponding carboxylic acid as the major product. However, by carefully tuning the reaction parameters, the selectivity towards the aldehyde can be enhanced.

-

Co/Mn/Ce Systems: The addition of cerium as a promoter to the Co/Mn catalytic system has been shown to be effective, potentially offering an alternative to bromide promoters. In the context of m-xylene oxidation, this system has been studied for the production of m-toluic acid, where this compound is a key intermediate.

-

Metalloporphyrins: Metalloporphyrin complexes, particularly those of iron and manganese, have been explored as catalysts for the selective oxidation of xylenes. These bio-inspired catalysts can exhibit high selectivity under milder reaction conditions.

Experimental Protocol: Liquid-Phase Catalytic Oxidation (Adapted from o-Xylene Oxidation)

This protocol is adapted from studies on the liquid-phase oxidation of o-xylene using a solid polysiloxane-based catalyst, which demonstrated high selectivity for the corresponding aldehyde and related products.[1]

Materials:

-

m-Xylene

-

Co/Mn-polysiloxane catalyst

-

Oxygen or air

-

Internal standard (e.g., hexachlorobenzene)

-

Solvent for analysis (e.g., ethanol/methanol mixture)

Equipment:

-

Bubble column reactor or a stirred autoclave

-

Gas flow controllers

-

Temperature and pressure controllers

-

Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

-

The reactor is charged with m-xylene and the Co/Mn-polysiloxane catalyst.

-

The system is pressurized with oxygen or air to the desired pressure (e.g., 2.4 bar).[1]

-

The reaction mixture is heated to the target temperature (e.g., 100-160 °C) with vigorous stirring or bubbling of the gas.

-

The reaction progress is monitored by taking periodic samples of the liquid phase.

-

Samples are diluted with a suitable solvent containing an internal standard and analyzed by GC to determine the conversion of m-xylene and the selectivity towards this compound.

-

Upon completion, the reactor is cooled, and the catalyst is separated by filtration.

-

The product mixture is then subjected to purification, typically by distillation, to isolate this compound.

Quantitative Data for Direct Oxidation

The following table summarizes typical reaction conditions and performance metrics for the direct oxidation of xylenes, with a focus on aldehyde formation. It is important to note that data specifically for the selective synthesis of this compound is limited, and some values are inferred from studies on related xylene isomers or from reactions where the aldehyde is an intermediate.

| Parameter | Liquid-Phase Catalytic Oxidation |

| Catalyst | Co/Mn-based systems, Metalloporphyrins |

| Solvent | Acetic Acid or Solvent-free |

| Temperature | 100 - 160 °C |

| Pressure | 1 - 10 atm (Air or O₂) |

| m-Xylene Conversion | Varies (often controlled to improve selectivity) |

| This compound Selectivity | Moderate to High (highly dependent on conditions) |

| Major Byproducts | m-Toluic acid, m-Toluyl alcohol, CO₂ |

Electrochemical Synthesis

Electrochemical methods offer a promising alternative for the selective oxidation of m-xylene, often operating under milder conditions and with higher selectivity compared to traditional chemical oxidation.

Mediated Electrosynthesis

In this approach, a redox mediator is electrochemically regenerated to carry out the chemical oxidation of the substrate. This indirect electrolysis can overcome issues of electrode fouling and improve product selectivity.

Experimental Protocol: Mediated Electrosynthesis (Adapted from p-Xylene)

Materials:

-

m-Xylene

-

Cerous(III) methanesulfonate

-

Methanesulfonic acid

-

Solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate

Equipment:

-

Single compartment electrochemical cell

-

Platinum foil anode and cathode

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE)

-

Potentiostat/Galvanostat

-

Stirring plate

-

Separatory funnel

-

Rotary evaporator

-

High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Electrochemical Regeneration: An aqueous solution of cerous(III) methanesulfonate in methanesulfonic acid is placed in the electrochemical cell. A constant current is applied to oxidize Ce(III) to Ce(IV). The progress of the regeneration can be monitored by titration.

-

Chemical Oxidation: The regenerated Ce(IV) solution is transferred to a separate reactor containing m-xylene dissolved in a suitable organic solvent. The mixture is stirred vigorously at a controlled temperature (e.g., 60-80 °C) until the Ce(IV) is consumed (indicated by a color change).

-

Work-up and Analysis: The organic and aqueous phases are separated. The aqueous phase is extracted with the organic solvent. The combined organic phases are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product mixture is analyzed by HPLC to determine the yield and selectivity of this compound.

Ultrasonic-Assisted Electrochemical Synthesis

A Chinese patent describes a method for the synthesis of methylbenzaldehyde from mixed xylenes with high efficiency using ultrasonic assistance.[2]

Experimental Protocol: Ultrasonic-Assisted Electrochemical Oxidation

Materials:

-

m-Xylene

-

Manganese(II) sulfate (MnSO₄)

-

Sulfuric acid (H₂SO₄)

Equipment:

-

Diaphragmless electrolytic cell

-

Ultrasonic bath (e.g., 59 kHz, 175 W)

-

Lead dioxide/lead (PbO₂/Pb) anode and lead (Pb) cathode

-

DC power supply

-

Reactor for chemical oxidation

Procedure:

-

Preparation of Oxidizing Solution: An aqueous solution of MnSO₄ and H₂SO₄ is subjected to electrolysis in the diaphragmless cell placed in an ultrasonic bath. A constant current density (e.g., 950-1100 A/m²) is applied to generate Mn(III).

-

Oxidation Reaction: The prepared Mn(III) solution is added dropwise to a reactor containing m-xylene, also under ultrasonic irradiation and at a controlled temperature (e.g., 60 °C). The acidity of the reaction mixture is maintained by the addition of sulfuric acid.

-

Product Isolation: After the reaction is complete, the organic phase is separated, and the this compound is isolated by distillation.

Quantitative Data for Electrochemical Synthesis

| Parameter | Mediated Electrosynthesis (Ce(IV)) | Ultrasonic-Assisted (Mn(III)) |

| Mediator/Oxidant | Ce(IV) from Ce(III) | Mn(III) from Mn(II) |

| Electrolyte | Methanesulfonic acid | Sulfuric acid |

| Temperature | 60 - 80 °C | 60 °C |

| m-Xylene Conversion | 80 - 90% | High |

| This compound Selectivity | 90 - 95% | - |

| Yield | - | 92.5% |

| Purity | - | >99.0% |

Ammoxidation and Hydrolysis Route

An alternative, two-step approach involves the ammoxidation of m-xylene to form m-tolunitrile (3-methylbenzonitrile), followed by the selective hydrolysis of the nitrile to the corresponding aldehyde.

Ammoxidation of m-Xylene

Ammoxidation is a vapor-phase reaction where a hydrocarbon is reacted with ammonia and oxygen over a solid catalyst to produce a nitrile. This process is industrially significant for the production of various nitriles.

Hydrolysis of m-Tolunitrile

Visualizations

Signaling Pathways and Logical Relationships

Caption: Synthesis routes from m-xylene to this compound.

Experimental Workflow: Liquid-Phase Oxidation

Caption: General workflow for liquid-phase oxidation.

Experimental Workflow: Electrochemical Synthesis

Caption: General workflow for electrochemical synthesis.

Conclusion

The synthesis of this compound from m-xylene can be achieved through several pathways, with direct oxidation and electrochemical methods being the most prominent. While direct catalytic oxidation offers a straightforward approach, controlling selectivity remains a key challenge, often leading to over-oxidation to m-toluic acid. Electrochemical synthesis, particularly mediated and ultrasonic-assisted methods, presents a highly selective and efficient alternative, operating under milder conditions and achieving high yields and purity. The two-step ammoxidation-hydrolysis route is also a viable but potentially more complex option. The choice of synthesis method will depend on the desired scale of production, available equipment, and the required purity of the final product. Further research into optimizing catalyst design for direct oxidation and refining hydrolysis conditions for the ammoxidation route could lead to even more efficient and economical processes for the production of this important chemical intermediate.

References

Spectroscopic Analysis of m-Tolualdehyde: A Technical Guide

Introduction

m-Tolualdehyde (3-methylbenzaldehyde) is an aromatic aldehyde of significant interest in the fields of organic synthesis, fragrance chemistry, and pharmaceutical development. A thorough understanding of its molecular structure is paramount for its application and for the prediction of its chemical behavior. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The structural elucidation of this compound is achieved through the combined interpretation of data from various spectroscopic techniques. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.95 | s | 1H | Aldehydic proton (-CHO) |

| 7.65 - 7.61 | m | 2H | Aromatic protons |

| 7.41 - 7.38 | m | 2H | Aromatic protons |

| 2.40 | s | 3H | Methyl protons (-CH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 192.8 | Carbonyl carbon (C=O) |

| 138.8 | Aromatic carbon (C-CH₃) |

| 136.7 | Aromatic carbon (C-CHO) |

| 134.7 | Aromatic carbon (CH) |

| 129.4 | Aromatic carbon (CH) |

| 128.9 | Aromatic carbon (CH) |

| 126.8 | Aromatic carbon (CH) |

| 21.2 | Methyl carbon (-CH₃) |

| Solvent: CDCl₃, Frequency: 100 MHz |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| 2820, 2720 | Medium | C-H stretch | Aldehyde C-H (Fermi doublet) |

| ~1700 | Strong | C=O stretch | Aldehyde C=O |

| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic ring |

| ~1380 | Medium | C-H bend | Methyl C-H |

| ~780 | Strong | C-H bend | Aromatic C-H (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 120 | 100 | [M]⁺ (Molecular ion) |

| 119 | 95 | [M-H]⁺ |

| 91 | 80 | [M-CHO]⁺ (Tropylium ion) |

| 65 | 30 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The NMR spectrometer is typically operated at a proton frequency of 400 MHz.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

The same sample can be used for ¹³C NMR.

-

The spectrometer is operated at a carbon frequency of 100 MHz.

-

Acquire the spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

FT-IR Spectrum Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of this compound into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of this compound structural elucidation.

An In-depth Technical Guide to the Physical Properties of 3-Methylbenzaldehyde

This guide provides a comprehensive overview of the key physical properties of 3-methylbenzaldehyde, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating the relationship between the compound and its physical characteristics.

Quantitative Data Summary

The physical properties of 3-methylbenzaldehyde are critical for its handling, application, and integration into various chemical processes. The following table summarizes the boiling point and density of this compound as reported in the scientific literature.

| Physical Property | Value | Units | Reference(s) |

| Boiling Point | 199 | °C | [1][2][3] |

| 198-200 | °C | [4] | |

| Density | 1.019 | g/cm³ | [4] |

| 1.019 | g/mL | ||

| 1.02 | g/cm³ (at 21.44 °C) |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard methodologies for measuring the boiling point and density of a liquid compound such as 3-methylbenzaldehyde.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for this measurement, with the choice often depending on the sample volume available.

2.1.1. Micro-Boiling Point Method (Capillary Method)

This method is suitable when only a small volume of the sample is available.

-

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirrer (optional, but recommended for even heating)

-

-

Procedure:

-

A few milliliters of 3-methylbenzaldehyde are placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is then heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

As the liquid's boiling point is approached and then reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

At this point, the heating is stopped.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube. This temperature should be recorded.

-

2.1.2. Simple Distillation Method

For larger sample volumes (at least 5 mL), a simple distillation setup can be used to determine the boiling point.

-

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or Bunsen burner

-

-

Procedure:

-

The 3-methylbenzaldehyde sample is placed in the distilling flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the level of the side arm leading to the condenser.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor is condensing and dripping into the condenser at a steady rate. This temperature represents the boiling point.

-

Density is defined as the mass of a substance per unit volume.

2.2.1. Direct Measurement of Mass and Volume

This is the most straightforward method for determining the density of a liquid.

-

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

-

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.

-

A known volume of 3-methylbenzaldehyde is carefully added to the graduated cylinder or pycnometer.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

2.2.2. Hydrometer Method

A hydrometer is an instrument used to directly measure the density of liquids.

-

Apparatus:

-

Hydrometer

-

Tall, transparent cylinder

-

-

Procedure:

-

The tall cylinder is filled with a sufficient amount of 3-methylbenzaldehyde to allow the hydrometer to float freely without touching the sides or bottom.

-

The hydrometer is gently lowered into the liquid.

-

The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

-

Visualization

The following diagram illustrates the logical relationship between the chemical compound, its intrinsic physical properties, and the experimental methods used for their determination.

References

m-Tolualdehyde: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and handling precautions for m-Tolualdehyde (CAS No. 620-23-5), also known as 3-methylbenzaldehyde. The information is intended to support safe laboratory and manufacturing practices for professionals in research and drug development. This document synthesizes data from multiple safety data sheets (SDS) and established experimental protocols to ensure a comprehensive understanding of the substance's properties and potential hazards.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Proper handling and storage are crucial to minimize risks. The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₈O | [2] |

| Molecular Weight | 120.15 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent, almond-like | |

| Boiling Point | 199 °C (390.2 °F) | |

| Flash Point | 78 °C (172.4 °F) - Closed Cup | |

| Density | 1.019 g/mL at 25 °C | |

| Vapor Density | 4.14 (Air = 1) | |

| Water Solubility | Slightly soluble | |

| log Pow (Octanol/Water) | 2.25 |

Toxicological Data

The toxicological properties of this compound have not been fully investigated, but available data indicate moderate acute oral toxicity and irritation potential.

| Endpoint | Species | Route | Value | Classification | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1600 mg/kg | Category 4 (Harmful if swallowed) | |

| Skin Corrosion/Irritation | Rabbit | Dermal | Irritant | Category 2 (Causes skin irritation) | |

| Serious Eye Damage/Irritation | Not specified | Ocular | Serious Irritant | Category 2 (Causes serious eye irritation) | |

| Respiratory Irritation | Not specified | Inhalation | May cause respiratory irritation | STOT SE Category 3 |

Experimental Protocols

The toxicological data presented are typically generated using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols provide a framework for the consistent and reliable assessment of chemical hazards.

Acute Oral Toxicity (Based on OECD Guideline 401, now obsolete)

The acute oral toxicity of a substance, expressed as the LD50 value, was historically determined using methods outlined in OECD Test Guideline 401. Although this guideline has been replaced by alternative methods that reduce the number of animals used (OECD TGs 420, 423, and 425), it provides the foundational methodology for much of the existing toxicological data.

The protocol involves the following key steps:

-

Animal Selection: Healthy, young adult rats are typically used.

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.

-

Administration: The substance is administered orally via gavage.

-

Observation: Animals are observed for signs of toxicity and mortality over a period of up to 14 days.

-

Data Analysis: The LD50 is calculated statistically as the dose expected to cause death in 50% of the treated animals.

Acute Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

The protocol involves the following key steps:

-

Animal Selection: Albino rabbits are the preferred species.

-

Application: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of clipped skin.

-

Exposure: The application site is covered with a gauze patch for a 4-hour exposure period.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is graded, and the reversibility of the effects is observed for up to 14 days.

Acute Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

The protocol involves the following key steps:

-

Animal Selection: Albino rabbits are typically used.

-

Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: Lesions are scored to quantify the degree of irritation.

-

Reversibility: The reversibility of any observed effects is also assessed.

Handling Precautions and Safety Measures

The following diagram illustrates the logical flow of handling precautions for this compound, from general laboratory safety to specific emergency responses.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of m-Tolualdehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolualdehyde, systematically known as 3-methylbenzaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O. It is one of three isomers of tolualdehyde, the others being o-tolualdehyde and p-tolualdehyde, which differ by the position of the methyl group on the benzene ring relative to the aldehyde group. This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity, and cherry-like aroma.[1][2] This compound and its isomers are utilized as fragrance and flavoring agents in various industries, including food, cosmetics, and pharmaceuticals.[1][3] It also serves as an intermediate in the synthesis of a range of chemical compounds.[3] This guide provides a comprehensive overview of the discovery and natural occurrence of this compound, including quantitative data where available and detailed experimental protocols for its isolation and identification.

Discovery and Synthesis

The precise date of the initial discovery of this compound is not well-documented in historical records. However, its history is intrinsically linked to the broader exploration of aromatic aldehydes in the 19th and early 20th centuries. The first isolation of aldehydes as a class of organic compounds is credited to the German chemist Baron Justus von Liebig in 1835. The synthesis of various aldehydes, including aromatic aldehydes, followed throughout the 19th and early 20th centuries.

The "discovery" of this compound is more accurately described as its first intentional synthesis rather than its isolation from a natural source. It has been synthesized and extensively studied since the early 20th century as part of broader investigations into the chemistry of aromatic aldehydes and their derivatives.

One of the common methods for the synthesis of this compound is the oxidation of the corresponding methylarene precursor, 3-methyltoluene (m-xylene), under controlled conditions. This transformation can be achieved using various oxidizing agents. The Gattermann-Koch reaction, a classic method for the formylation of aromatic compounds, can also be adapted to produce tolualdehydes from toluene.

Natural Occurrence

While initially a product of chemical synthesis, this compound has since been identified as a naturally occurring volatile compound in a variety of plant species and food products. Its presence contributes to the characteristic aroma profiles of these natural sources. The identification of this compound in nature is largely a result of advancements in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual volatile organic compounds from complex mixtures.

This compound has been reported in the following natural sources:

-

Plants:

-

Aloe africana

-

Cichorium endivia (Endive)

-

Ficus carica L. (Fig)

-

Myosotis arvensis (Field Forget-me-not)

-

-

Foods:

-

Beef

-

Beer

-

Cherimoya (Annona cherimola Mill.)

-

Date (Phoenix dactylifera L.)

-

Grape brandy

-

Tomato (Lycopersicon esculentum Mill.)

-

Quantitative Data

Quantitative data on the concentration of this compound in its natural sources is limited in publicly available literature. Most studies focus on identifying the presence of the compound as part of the overall volatile profile. The table below summarizes the available quantitative and qualitative data.

| Natural Source | Matrix | Concentration / Relative Abundance | Method of Analysis | Reference(s) |

| Myosotis arvensis | Essential Oil from Herb | 42.76% of total essential oil | Hydrodistillation, GC-MS | |

| Ficus carica L. (Fig) | Fruit | Detected (not quantified) | GC-MS | |

| Beef (Roasted) | Meat | Detected (not quantified) | GC-MS | |

| Beer | Beverage | Detected (not quantified) | GC-MS | |

| Cherimoya | Fruit | Detected (range of 10–300 μg/kg for main volatiles) | HRGC/FT-IR | |

| Date | Fruit | Detected (not quantified) | GC-MS | |

| Grape Brandy | Beverage | Detected (not quantified) | GC-MS | |

| Tomato | Fruit | Detected (not quantified) | GC-MS |

Note: The concentration of volatile compounds can vary significantly based on factors such as the specific cultivar, ripeness, growing conditions, and processing methods.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis. The following are detailed methodologies synthesized from the literature for key experiments.

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) for Plant and Food Matrices

This method is suitable for the analysis of volatile compounds from solid or liquid samples like fruits, vegetables, and beverages.

5.1.1 Sample Preparation

-

Homogenize a representative sample of the plant material or food product. For solid samples, this may involve grinding or blending.

-

Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

-

Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

5.1.2 HS-SPME Procedure

-

Place the sealed vial in a temperature-controlled agitator or water bath.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) while maintaining the temperature.

-

Retract the fiber into the needle.

5.1.3 GC-MS Analysis

-

Injector: Insert the SPME fiber into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the GC column. Operate the injector in splitless mode for a defined period (e.g., 2-5 minutes) to ensure complete transfer of the analytes.

-

Gas Chromatograph:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: A typical program might be: initial temperature of 40 °C held for 2 minutes, ramp up to 240 °C at a rate of 5 °C/minute, and hold at 240 °C for 5-10 minutes. This program should be optimized based on the specific sample matrix and target analytes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Ion Source Temperature: e.g., 230 °C.

-

Transfer Line Temperature: e.g., 250 °C.

-

5.1.4 Data Analysis

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with spectral libraries (e.g., NIST, Wiley).

-

For quantitative analysis, construct a calibration curve using standard solutions of this compound and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Steam Distillation for Extraction of Essential Oils from Plant Material

This method is suitable for extracting essential oils from plant materials like Myosotis arvensis.

5.2.1 Apparatus

-

Clevenger-type apparatus or a similar steam distillation setup.

-

Heating mantle or steam generator.

-

Round-bottom flask.

-

Condenser.

-

Collection vessel.

5.2.2 Procedure

-

Place a known weight of the dried or fresh plant material into the round-bottom flask.

-

Add a sufficient amount of distilled water to the flask to cover the plant material.

-

Assemble the steam distillation apparatus.

-

Heat the flask to generate steam. The steam will pass through the plant material, causing the volatile compounds, including this compound, to vaporize.

-

The steam and volatile compound mixture will then pass into the condenser, where it will cool and condense back into a liquid.

-

Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer (essential oil).

-

Separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Dry the essential oil over anhydrous sodium sulfate.

5.2.3 Analysis

The resulting essential oil can be analyzed by GC-MS using a protocol similar to the one described in section 5.1.3, with the sample being a diluted solution of the essential oil in a suitable solvent (e.g., hexane or dichloromethane).

Visualization

The following diagrams illustrate the experimental workflow for the isolation and identification of this compound from a natural source.

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Caption: Workflow for steam distillation and analysis of essential oils.

References

A Comprehensive Technical Guide to the Solubility of m-Tolualdehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of m-tolualdehyde (also known as 3-methylbenzaldehyde), a key intermediate in organic synthesis and a component in fragrance and flavoring agents.[1][2] An understanding of its solubility is critical for its application in pharmaceutical manufacturing, reaction chemistry, and formulation development, ensuring optimal reaction conditions, purification, and product stability.

Core Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[3][4] Its molecular structure, featuring a polar aldehyde group attached to a largely nonpolar aromatic ring, dictates its solubility behavior, adhering to the principle of "like dissolves like."

| Property | Value |

| Molecular Formula | C₈H₈O[5] |

| Molecular Weight | 120.15 g/mol |

| Density | 1.019 g/mL at 25°C |

| Boiling Point | 199°C |

| Melting Point | < 25°C |

| Appearance | Colorless to brownish-yellow liquid |

Solubility Profile of this compound

The solubility of this compound is a function of solvent polarity. It exhibits high solubility in a range of common organic solvents but has limited solubility in water. While precise quantitative data is sparse in publicly available literature, a comprehensive qualitative and semi-quantitative profile has been compiled from various sources.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | CAS Number | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 100 mg/mL (832.29 mM) | Not Specified | Requires sonication to achieve dissolution. |

| Water | 7732-18-5 | Slightly soluble / Sparingly soluble | Not Specified | Qualitative assessment from multiple sources. |

Qualitative Solubility in Common Organic Solvents

The following table provides a qualitative summary of this compound's solubility in various organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, extraction, and purification processes.

| Solvent | Classification | Solubility Description |

| Acetone | Polar Aprotic | Very Soluble |

| Ethanol | Polar Protic | Miscible |

| Diethyl Ether | Polar Aprotic | Miscible |

| Benzene | Nonpolar | Soluble |

| Chloroform | Nonpolar | Soluble |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble |

Factors Influencing Solubility: A Molecular Perspective

The solubility of this compound is governed by the interplay between its aromatic benzene ring and its polar aldehyde functional group. The nonpolar benzene ring favors interactions with nonpolar solvents through van der Waals forces, while the polar carbonyl group (C=O) can engage in dipole-dipole interactions with polar solvents. This dual nature explains its broad solubility in many organic media.

Experimental Protocol for Solubility Determination

Objective

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials

-

This compound (analyte)

-

Selected organic solvent(s)

-

Glass vials or test tubes with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The excess solute should be clearly visible as a separate phase.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for several hours to allow the undissolved this compound to settle.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

Calculation: Back-calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

This comprehensive guide provides a foundational understanding of the solubility of this compound for professionals in research and development. The provided data and protocols can aid in solvent selection, process optimization, and the formulation of new products.

References

Methodological & Application

Application Notes: Synthesis of Chalcone and Pyrimidine Derivatives as Pharmaceutical Intermediates Using m-Tolualdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a chalcone derivative from m-tolualdehyde, and its subsequent conversion to a pyrimidine derivative. Chalcones and their heterocyclic analogues, such as pyrimidines, are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, exhibiting a broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties. The protocols outlined herein utilize the Claisen-Schmidt condensation for the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one from this compound and 4-hydroxyacetophenone, followed by a cyclization reaction with guanidine hydrochloride to yield a substituted pyrimidine.

Introduction

This compound is a versatile aromatic aldehyde that serves as a valuable starting material in the synthesis of various pharmaceutical intermediates. Its methyl-substituted phenyl ring can be incorporated into larger molecular scaffolds to modulate the biological activity of the target compounds. One important class of pharmaceutical intermediates derived from aromatic aldehydes are chalcones, which are α,β-unsaturated ketones. The chalcone backbone is a common feature in many biologically active molecules and serves as a key precursor for the synthesis of various heterocyclic compounds, such as pyrimidines. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous approved drugs and their diverse pharmacological activities.

This application note details a two-step synthetic route starting from this compound to first synthesize a chalcone intermediate, followed by its conversion to a 2-aminopyrimidine derivative.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the chalcone and pyrimidine intermediates.

Table 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

| Parameter | Value | Reference |

| Reactant 1 | This compound | General Protocol |

| Reactant 2 | 4-Hydroxyacetophenone | General Protocol |

| Catalyst | 60% Aqueous NaOH | [1] |

| Solvent | Ethanol | [1] |

| Reaction Time | Not Specified | [1] |

| Yield | < 50% | [2] |

| Molecular Formula | C₁₆H₁₄O₂ | [2] |

| Molecular Weight | 238.28 g/mol | Calculated |

Table 2: Synthesis of 4-(4-Hydroxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (Pyrimidine Intermediate)

| Parameter | Value | Reference |

| Reactant 1 | (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one | General Protocol |

| Reactant 2 | Guanidine Hydrochloride | General Protocol |

| Base | Ethanolic KOH | |

| Solvent | Ethanol | |

| Reaction Time | 22 hours (reflux) | |

| Yield | Not Reported (Representative) | N/A |

| Molecular Formula | C₁₇H₁₅N₃O | Calculated |

| Molecular Weight | 277.32 g/mol | Calculated |

Experimental Protocols

Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol is based on the general Claisen-Schmidt condensation procedure.

Materials:

-

4-Hydroxyacetophenone (0.01 mol, 1.36 g)

-

This compound (0.01 mol, 1.20 g, 1.18 mL)

-

Ethanol (40 mL)

-

60% Sodium Hydroxide solution (10 mL)

-

Cold distilled water

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round bottom flask, dissolve 4-hydroxyacetophenone (0.01 mol) and this compound (0.01 mol) in ethanol (40 mL).

-

Place the flask in an ice bath and begin stirring.

-

Slowly add the 60% NaOH solution (10 mL) dropwise to the mixture while maintaining continuous stirring for 30 minutes.

-

Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by the appearance of turbidity. Continue stirring for 2 days.

-

After the reaction is complete, dilute the mixture with cold distilled water (40 mL).

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

-

If an oily layer separates, extract the mixture with a suitable organic solvent, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from ethanol.

Synthesis of 4-(4-Hydroxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (Pyrimidine Intermediate)

This protocol is a general procedure for the synthesis of 2-aminopyrimidines from chalcones.

Materials:

-

(E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (0.01 mol, 2.38 g)

-

Guanidine Hydrochloride (0.01 mol, 0.96 g)

-

Potassium Hydroxide (sufficient to make an ethanolic KOH solution)

-

Ethanol (25 mL)

-

Acetic acid

-

Reflux apparatus

Procedure:

-

Prepare an ethanolic potassium hydroxide solution.

-

In a round bottom flask, add (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (0.01 mol) and guanidine hydrochloride (0.01 mol).

-

Add 25 mL of the ethanolic KOH solution to the flask.

-

Heat the reaction mixture to reflux and maintain for 22 hours.

-

After reflux, cool the reaction mixture to room temperature and allow it to stand overnight.

-

Acidify the mixture with acetic acid.

-

Collect the resulting solid product by vacuum filtration.

-

Wash the solid with water and recrystallize from ethanol to obtain the purified pyrimidine derivative.

Mandatory Visualization

Caption: Synthetic pathway from this compound to a pyrimidine intermediate.

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: m-Tolualdehyde as a Precursor in Fragrance Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolualdehyde (3-methylbenzaldehyde) is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of a variety of fragrance ingredients. Its chemical structure allows for the creation of derivatives with diverse and commercially significant olfactory properties, ranging from spicy and cinnamic to sweet and floral. This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds derived from this compound, focusing on key reactions such as the Perkin reaction and the Claisen-Schmidt condensation.

Core Fragrance Compounds and Their Olfactory Profiles

This compound can be readily converted into several classes of fragrance compounds. The primary synthetic routes involve carbon-carbon bond formation at the aldehyde functional group, leading to extended conjugation and the generation of characteristic scents.

| Precursor | Reaction Type | Product | Fragrance Profile |

| This compound | Perkin Reaction | 3-Methylcinnamic acid | Balsamic, sweet, with honey and floral notes.[1][2] |

| This compound | Aldol Condensation | 3-Methylcinnamaldehyde | Spicy, cinnamon-like. |

| 3-Methylcinnamic acid | Esterification | Esters of 3-Methylcinnamic acid | Fruity, balsamic, with strawberry nuances (e.g., methyl 3-methylcinnamate).[3] |

| 3-Methylcinnamyl alcohol | Esterification | Esters of 3-Methylcinnamyl alcohol | Sweet, balsamic, floral (hyacinth-like).[4][5] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key fragrance precursors and ingredients starting from this compound.

Protocol 1: Synthesis of 3-Methylcinnamic Acid via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes. In this protocol, this compound is reacted with acetic anhydride in the presence of a weak base to yield 3-methylcinnamic acid.

Reaction Scheme:

Caption: Perkin reaction of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Concentrated hydrochloric acid

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine this compound (1 mole), acetic anhydride (2 moles), and freshly fused, powdered sodium acetate (0.7 moles).

-

Attach a reflux condenser and heat the mixture in a heating mantle to 180°C for 8 hours.

-

After cooling slightly, pour the hot reaction mixture into a large beaker containing 500 mL of water.

-

Boil the mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

-

Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid with constant stirring until precipitation of 3-methylcinnamic acid is complete.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude 3-methylcinnamic acid from a mixture of water and ethanol to obtain a purified product.

Expected Yield: 33% (based on data for 4-methylbenzaldehyde).

Product Characterization (Predicted based on known data for 3-Methylcinnamic acid):

-

Appearance: White to off-white crystalline solid.

-

¹³C NMR (DMSO-d6): δ 167.81, 144.02, 140.20, 131.61, 129.58, 128.22, 118.18, 21.05 ppm.

Protocol 2: Synthesis of 4-(3-methylphenyl)but-3-en-2-one via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. This protocol details the synthesis of a chalcone-like fragrance ingredient from this compound and acetone.

Reaction Scheme:

References

Application Notes and Protocols for Aldol Condensation Reactions Involving m-Tolualdehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Claisen-Schmidt condensation, a type of crossed aldol condensation, focusing on reactions involving m-tolualdehyde. The resulting α,β-unsaturated ketones, commonly known as chalcones, are valuable intermediates in organic synthesis and are of significant interest in medicinal chemistry due to their diverse biological activities.

Application Notes

The aldol condensation of this compound with various ketones (such as acetone, acetophenone, cyclopentanone, and cyclohexanone) produces chalcone derivatives. These compounds feature two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a recognized pharmacophore, contributing to a wide spectrum of pharmacological activities.

Key Applications in Drug Development:

-

Anti-inflammatory Agents: Chalcones derived from substituted benzaldehydes have shown potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators like nitric oxide and interfere with inflammatory signaling pathways.

-

Anticancer Activity: Numerous studies have demonstrated the potential of chalcone derivatives as anticancer agents. Their mechanisms of action are varied and can include inducing apoptosis, inhibiting cell proliferation, and overcoming multidrug resistance. The substitution pattern on the aromatic rings significantly influences their cytotoxic efficacy.

-

Antimicrobial and Antifungal Properties: The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, interacting with biological nucleophiles in microorganisms and fungi, leading to antimicrobial effects.

-

Antioxidant Activity: Chalcones can scavenge free radicals and chelate metals, making them effective antioxidants. This property is beneficial in combating oxidative stress-related diseases.

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a vast library of chalcone derivatives by varying the ketone and aldehyde starting materials. This facilitates structure-activity relationship (SAR) studies to optimize the desired biological activity for drug discovery programs.

Quantitative Data Summary

While specific yield data for aldol condensations of this compound are not abundantly available in the literature, representative data from reactions with closely related aromatic aldehydes provide valuable benchmarks. The following tables summarize typical reaction conditions and outcomes.

Table 1: Aldol Condensation of Aromatic Aldehydes with Acetophenone

| Aldehyde | Ketone | Catalyst | Solvent | Reaction Time | Yield (%) | Product Melting Point (°C) |

| This compound | Acetophenone | NaOH | Ethanol/Methanol | 24 hrs (stirring at RT) | Good (Specific yield not reported) | 66[1] |

| p-Tolualdehyde | Acetophenone | NaOH | None (Solvent-free) | 5-10 min (grinding) | High (Specific yield not reported) | Not specified |

| Benzaldehyde | Acetophenone | NaOH | None (Solvent-free) | 10 min (grinding) | High (Specific yield not reported) | Not specified |

Table 2: Aldol Condensation of Aromatic Aldehydes with Cyclic Ketones

| Aldehyde | Ketone | Catalyst | Solvent | Conditions | Yield (%) |

| Benzaldehyde | Cyclohexanone | NaOH | None (Solvent-free) | 5 min (grinding) | 96-98[2] |

| Benzaldehyde | Cyclopentanone | NaOH | None (Solvent-free) | 5 min (grinding) | 96-98[2] |

| 4-Methylbenzaldehyde | Cyclohexanone | Acidic Ionic Liquid | None (Solvent-free) | 4 hrs at 80°C | ~95 |

Experimental Protocols

The following are representative protocols for the base-catalyzed Claisen-Schmidt condensation. These can be adapted for reactions involving this compound.

Protocol 1: Synthesis of (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one (Chalcone from this compound and Acetophenone)

This protocol is based on the general procedure for chalcone synthesis.

Materials:

-

This compound

-

Acetophenone

-

Ethanol or Methanol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

10% Hydrochloric Acid (HCl)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of acetophenone in a suitable solvent such as an equimolar mixture of methanol and ethanol under a nitrogen atmosphere.

-

Add an equimolar amount of this compound to the reaction mixture.

-

To this solution, add a catalytic amount of a base, such as KOH or NaOH.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add 10% HCl solution to the reaction mixture to neutralize the base. This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to yield the pure chalcone.

Characterization:

-

The expected product is (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one.

-

Melting Point: 66 °C.[1]

-

¹H and ¹³C NMR spectroscopy should be used to confirm the structure.

Protocol 2: Solvent-Free Synthesis of α,α′-bis-(benzylidene)cycloalkanone